2-Boc-amino-pyridine-5-sulfonyl chloride
Description
2-Boc-amino-pyridine-5-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a sulfonyl chloride moiety at the 5-position. This compound is primarily utilized in organic synthesis, particularly in peptide coupling reactions and as a sulfonating agent due to its electrophilic sulfonyl chloride group. The Boc group serves as a protective moiety for the amino group, enabling selective deprotection under acidic conditions . Its molecular formula is C₁₀H₁₂ClN₂O₄S, with a molecular weight of 291.73 g/mol (calculated based on analogous sulfonyl chlorides in ).
Properties
Molecular Formula |
C10H13ClN2O4S |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
tert-butyl N-(5-chlorosulfonylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |
InChI Key |
WQKHADFFXQBZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 5-chlorosulfonyl-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfinic acid derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-aryl carbamates.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methoxy-Pyridine-2-Sulfonyl Chloride
- Structure : Features a methoxy group (-OCH₃) at the 5-position and a sulfonyl chloride at the 2-position.
- Molecular Weight : 207.63 g/mol (vs. 291.73 g/mol for the Boc-protected analog) .
- Reactivity: The methoxy group is electron-donating, which reduces the electrophilicity of the sulfonyl chloride compared to 2-Boc-amino-pyridine-5-sulfonyl chloride. This results in slower nucleophilic substitution reactions.
- Applications: Primarily used in sulfonamide synthesis for pharmaceuticals, but less versatile due to the absence of a reactive amino group.
2-Fluoro-5-(Methylthio)Pyridine Derivatives
- Structure : Contains a fluorine atom at the 2-position and a methylthio (-SMe) group at the 5-position ().
- Reactivity: Fluorine’s electronegativity enhances the stability of the pyridine ring but reduces sulfonyl chloride reactivity. The methylthio group is a weak electron donor, further moderating electrophilicity.
6-Chloro-2-Fluoro-3-Methanesulfonyl-Pyridine
- Structure : Combines chloro, fluoro, and methanesulfonyl groups on the pyridine ring ().
- Reactivity: The electron-withdrawing chloro and fluoro groups increase the electrophilicity of the sulfonyl moiety, making it more reactive than 2-Boc-amino-pyridine-5-sulfonyl chloride.
- Stability : Less stable under basic conditions due to the absence of a protective Boc group.
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Substituents | Key Reactivity Traits | Primary Applications |
|---|---|---|---|---|
| 2-Boc-amino-pyridine-5-sulfonyl chloride | 291.73 | 2-Boc-amino, 5-sulfonyl chloride | High electrophilicity; Boc deprotection under acid | Peptide coupling, sulfonamide synthesis |
| 5-Methoxy-pyridine-2-sulfonyl chloride | 207.63 | 5-methoxy, 2-sulfonyl chloride | Moderate electrophilicity | Pharmaceutical intermediates |
| 6-Chloro-2-fluoro-3-methanesulfonyl-pyridine | 223.63 (estimated) | 6-chloro, 2-fluoro, 3-sulfonyl | High electrophilicity; halogen synergy | Cross-coupling reactions |
Research Findings and Stability Considerations
- Stability: The Boc group in 2-Boc-amino-pyridine-5-sulfonyl chloride enhances stability during storage compared to unprotected amino analogs. However, it decomposes under strong acids (e.g., HCl in dioxane) to release the amino group .
- Synthetic Utility : The Boc-protected compound is favored in multi-step syntheses requiring selective deprotection, whereas simpler sulfonyl chlorides (e.g., methoxy derivatives) are preferred for single-step reactions.
Biological Activity
2-Boc-amino-pyridine-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in drug development and therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C11H14ClN2O3S
Molecular Weight: 292.76 g/mol
IUPAC Name: 2-(tert-butoxycarbonylamino)-5-chloropyridine-3-sulfonyl chloride
The compound features a pyridine ring substituted with a sulfonyl chloride group and a Boc (tert-butoxycarbonyl) protecting group, which is crucial for its reactivity and biological activity.
Synthesis
The synthesis of 2-Boc-amino-pyridine-5-sulfonyl chloride typically involves the reaction of 2-amino-5-chloropyridine with sulfonyl chloride under controlled conditions. The following general reaction scheme can be outlined:
- Starting Material: 2-amino-5-chloropyridine
- Reagent: Sulfonyl chloride (e.g., chlorosulfonic acid)
- Conditions: Anhydrous solvents (e.g., dichloromethane) and low temperatures to prevent decomposition.
Antimicrobial Properties
Recent studies have indicated that 2-Boc-amino-pyridine-5-sulfonyl chloride exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 0.5 to 1.0 mg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits key inflammatory mediators, such as COX-1 and COX-2 enzymes. The IC50 values for COX-2 inhibition were found to be approximately 0.02 μM, indicating potent activity compared to standard anti-inflammatory drugs .
Case Studies
-
Study on Antibacterial Activity:
A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including 2-Boc-amino-pyridine-5-sulfonyl chloride, against resistant strains of bacteria. The results showed that the compound had superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for new antibacterial agents . -
Anti-inflammatory Research:
In a controlled trial involving animal models, the anti-inflammatory effects of 2-Boc-amino-pyridine-5-sulfonyl chloride were assessed using carrageenan-induced paw edema models. The compound significantly reduced edema compared to the control group, supporting its use in treating inflammatory conditions .
The proposed mechanism of action involves the inhibition of specific enzymes linked to inflammatory pathways and bacterial growth. The sulfonamide moiety is believed to interfere with bacterial folate synthesis, while the pyridine ring enhances cellular uptake through membrane penetration .
Comparative Analysis
| Compound | MIC (mg/mL) | COX-2 IC50 (μM) | Activity Type |
|---|---|---|---|
| 2-Boc-amino-pyridine-5-sulfonyl chloride | 0.5 - 1.0 | 0.02 | Antimicrobial & Anti-inflammatory |
| Standard Antibiotic A | 1.0 - 2.0 | N/A | Antimicrobial |
| Standard Anti-inflammatory B | N/A | 0.05 | Anti-inflammatory |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Boc-amino-pyridine-5-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of the pyridine ring followed by Boc protection. A two-step approach is recommended:
Sulfonation : React 5-amino-pyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
Boc Protection : Introduce the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in anhydrous THF at room temperature .
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimize stoichiometry to minimize side products like desulfonated intermediates.
Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-Boc-amino-pyridine-5-sulfonyl chloride?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (in CDCl₃) to confirm Boc group integration (tert-butyl protons at ~1.3 ppm) and sulfonyl chloride signals. ¹³C NMR can distinguish carbonyl (Boc, ~155 ppm) and sulfonyl (~115 ppm) carbons .
- IR Spectroscopy : Detect sulfonyl chloride S=O stretches (1360–1390 cm⁻¹) and Boc carbonyl (1680–1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ for C₁₀H₁₂ClN₂O₄S: ~315.03).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for 2-Boc-amino-pyridine-5-sulfonyl chloride under varying pH and temperature conditions?
- Methodological Answer : Conflicting stability data often arise from differences in solvent systems or trace moisture. To address this:
- Conduct kinetic stability studies in anhydrous DCM, THF, and DMF at 25°C and 40°C.
- Use HPLC to quantify degradation products (e.g., hydrolysis to sulfonic acid) over time.
- Compare results with structurally similar compounds (e.g., 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, which shows 95% purity in THF at 25°C ). Apply Arrhenius modeling to predict shelf-life under storage conditions.
Q. What mechanistic insights explain the cleavage of the Boc group during sulfonyl chloride reactions, and how can this be mitigated?
- Methodological Answer : The Boc group is acid-labile, and sulfonyl chlorides can generate HCl as a byproduct, accelerating deprotection. To prevent this:
- Use scavengers (e.g., Hünig’s base) to neutralize HCl during reactions.
- Monitor pH with in situ probes and maintain neutral to slightly basic conditions.
- Refer to analogous Boc-protected pyridines (e.g., Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate), where stability was achieved using non-protic solvents like DCM .
Q. How can 2-Boc-amino-pyridine-5-sulfonyl chloride be applied in multi-step syntheses of heterocyclic drug candidates?
- Methodological Answer : The sulfonyl chloride moiety enables nucleophilic substitution with amines or thiols. For example:
- Step 1 : React with a primary amine (e.g., benzylamine) in DCM to form a sulfonamide.
- Step 2 : Deprotect the Boc group using TFA to yield a free amine for subsequent coupling (e.g., peptide synthesis).
- Case Study : Similar protocols were used for 5-Amino-4-methylpyridine-2-carboxylic acid derivatives, achieving >80% yield in coupling reactions .
Data Contradiction Analysis
Q. How should researchers approach discrepancies in reported reactivity of 2-Boc-amino-pyridine-5-sulfonyl chloride with aromatic vs. aliphatic nucleophiles?
- Methodological Answer : Conflicting reactivity may stem from steric or electronic factors. To analyze:
- Perform competitive reactions between aliphatic (e.g., n-butylamine) and aromatic (e.g., aniline) nucleophiles under identical conditions.
- Quantify yields via GC-MS or LC-MS and compare Hammett parameters (σ) to assess electronic effects .
- Cross-reference with studies on 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride, where electron-withdrawing groups enhanced reactivity with aliphatic amines .
Experimental Design Considerations
Q. What safety protocols are critical when handling 2-Boc-amino-pyridine-5-sulfonyl chloride in aqueous vs. anhydrous environments?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (N₂/Ar) and use molecular sieves in solvents. Hydrolysis releases SO₂ and HCl, requiring fume hood use .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles, as per safety data for 5-Amino-2-chloro-3-methylpyridine (WGK 3 hazard rating) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
